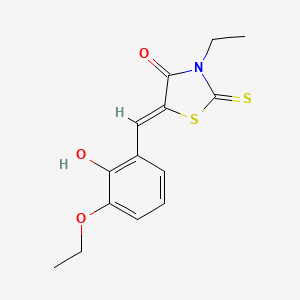
5-(3-ethoxy-2-hydroxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-ethoxy-2-hydroxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one, also known as EHT 1864, is a small molecule inhibitor of Rho GTPases. Rho GTPases are proteins that play a crucial role in regulating cytoskeletal dynamics and cell migration. EHT 1864 has been extensively studied for its potential applications in cancer research, as well as other areas of biomedical research.
作用機序
5-(3-ethoxy-2-hydroxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one 1864 works by inhibiting the activity of Rho GTPases. These proteins are involved in the regulation of cytoskeletal dynamics, which is important for cell migration and invasion. By inhibiting the activity of Rho GTPases, this compound 1864 can prevent cancer cells from migrating and invading other tissues.
Biochemical and Physiological Effects:
This compound 1864 has been shown to have a number of biochemical and physiological effects. In addition to inhibiting the activity of Rho GTPases, this compound 1864 has been shown to inhibit the activity of other proteins involved in cancer cell migration and invasion, including ROCK and myosin light chain kinase. This compound 1864 has also been shown to induce apoptosis in cancer cells, which is a form of programmed cell death.
実験室実験の利点と制限
One of the main advantages of 5-(3-ethoxy-2-hydroxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one 1864 is its specificity for Rho GTPases. This makes it a useful tool for studying the role of these proteins in cancer cell migration and invasion. However, this compound 1864 has some limitations as well. It has been shown to have poor solubility in aqueous solutions, which can limit its effectiveness in some experiments. Additionally, this compound 1864 can be toxic to cells at high concentrations, which can make it difficult to use in certain assays.
将来の方向性
There are a number of future directions for research on 5-(3-ethoxy-2-hydroxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one 1864. One area of interest is the development of new cancer therapies based on this compound 1864. Researchers are also interested in exploring the potential applications of this compound 1864 in other areas of biomedical research, such as neurodegenerative diseases and cardiovascular diseases. Additionally, there is ongoing research into the development of new inhibitors of Rho GTPases, which could lead to the development of more effective cancer therapies.
合成法
The synthesis of 5-(3-ethoxy-2-hydroxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one 1864 involves a multi-step process that begins with the reaction of 2-aminothiazole with ethyl acetoacetate to form 2-ethylthio-4H-1,3-thiazine. This intermediate is then reacted with chloroacetic acid to form 2-ethylthio-4-(chloromethyl)-1,3-thiazole. The final step involves the reaction of 2-ethylthio-4-(chloromethyl)-1,3-thiazole with 3-ethoxy-2-hydroxybenzaldehyde to form this compound 1864.
科学的研究の応用
5-(3-ethoxy-2-hydroxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one 1864 has been extensively studied for its potential applications in cancer research. Rho GTPases are known to play a crucial role in cancer cell migration and invasion, and this compound 1864 has been shown to inhibit the activity of these proteins. Studies have shown that this compound 1864 can inhibit the migration and invasion of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer therapies.
特性
IUPAC Name |
(5Z)-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S2/c1-3-15-13(17)11(20-14(15)19)8-9-6-5-7-10(12(9)16)18-4-2/h5-8,16H,3-4H2,1-2H3/b11-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXFKWGQWWICYFA-FLIBITNWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(C(=CC=C2)OCC)O)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=C(C(=CC=C2)OCC)O)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

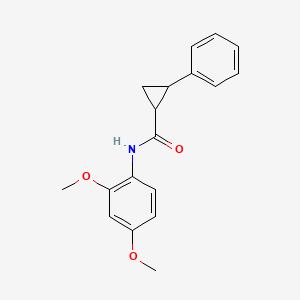
![1-[4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrophenyl]piperidine](/img/structure/B5027476.png)
![N-(imidazo[1,2-a]pyrimidin-2-ylmethyl)-2-(3-phenylpropyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B5027491.png)
![2-{4-[(2-furylmethyl)amino]-2-hydroxy-6,7-dimethoxy-3-methyl-1-naphthyl}-N-phenylacetamide](/img/structure/B5027495.png)
![(3aS*,5S*,9aS*)-5-(5-ethyl-2-furyl)-2-(2-methoxybenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5027503.png)
![4-{2-[2-(2-isopropyl-5-methylphenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde](/img/structure/B5027517.png)
![5-[(5-bromo-2-furyl)methylene]-2-butyl-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B5027525.png)
![1-[2-(3-fluorophenyl)ethyl]-N-[4-(methylthio)benzyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5027532.png)
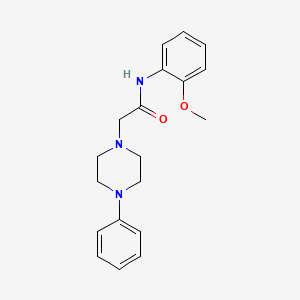
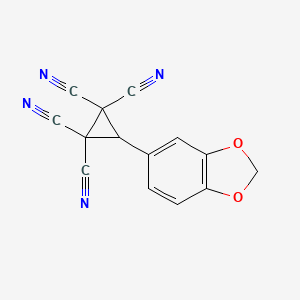
![2-[(phenylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarboxamide](/img/structure/B5027573.png)
![1-[(3-bromophenoxy)acetyl]-4-ethylpiperazine](/img/structure/B5027581.png)
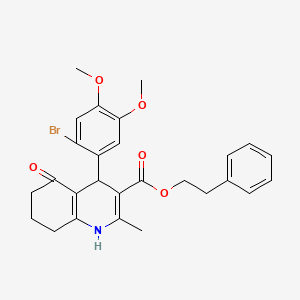
![5-{[2-(1,2-oxazinan-2-yl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B5027590.png)